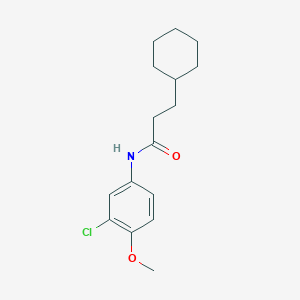![molecular formula C14H12N2O3S B5739574 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases and conditions. FTY720 was first discovered in the 1990s and has since been the subject of numerous scientific studies.
作用机制
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol works by binding to and activating sphingosine-1-phosphate (S1P) receptors. This activation leads to the internalization of the receptors, preventing the release of S1P from cells. This, in turn, leads to the retention of lymphocytes in lymph nodes, preventing their migration to sites of inflammation or tissue damage. This compound also has other mechanisms of action, including the inhibition of angiogenesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In multiple sclerosis, this compound has been shown to reduce the number of circulating lymphocytes, prevent the migration of lymphocytes to the central nervous system, and reduce inflammation. In cancer, this compound has been shown to inhibit angiogenesis, induce apoptosis in cancer cells, and enhance the anti-tumor immune response. In transplant rejection, this compound has been shown to prevent the migration of lymphocytes to the transplanted organ and reduce inflammation.
实验室实验的优点和局限性
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has several advantages for lab experiments, including its well-characterized mechanism of action, its ability to target specific receptors, and its potential use in treating various diseases and conditions. However, this compound also has several limitations, including its potential toxicity, its limited solubility, and its potential for off-target effects.
未来方向
For research on 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol include further studies on its potential use in treating various diseases and conditions, the development of new synthesis methods and analogs, and the identification of new targets for this compound.
合成方法
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol is synthesized through a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method can vary depending on the specific laboratory and research goals. However, the general process involves the reaction of 2-aminothiazole with furfuryl chloride to produce 2-(furfurylamino)thiazole. This compound is then reacted with 4-hydroxybenzaldehyde to produce the final product, this compound.
科学研究应用
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been studied for its potential use in treating a variety of diseases and conditions, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound has been shown to reduce the number of relapses and slow the progression of the disease. In cancer, this compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In transplant rejection, this compound has been studied for its ability to prevent the rejection of transplanted organs.
属性
IUPAC Name |
4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-9-3-4-11(13(18)6-9)12-8-20-14(16-12)15-7-10-2-1-5-19-10/h1-6,8,17-18H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZRHXMBKQFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)

![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)
![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)
![N-cycloheptyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5739558.png)
![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739565.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)

![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)
